molecular formula C7H3ClF2N2S B8065056 4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine

4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine

Cat. No.: B8065056
M. Wt: 220.63 g/mol
InChI Key: ILPPKTLVHFEZSG-UHFFFAOYSA-N
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Description

4-Chloro-6-(difluoromethyl)thieno[3,2-d]pyrimidine ( 2092627-98-8) is a high-purity chemical reagent intended for research and development applications. This compound belongs to the thieno[3,2-d]pyrimidine class of heterocyclic fused pyrimidines, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . As a molecular building block, the reactive 4-chloro group makes it a versatile intermediate for the synthesis of more complex molecules, particularly through nucleophilic aromatic substitution reactions with various amines . Thieno[3,2-d]pyrimidine derivatives have recently garnered significant attention in anticancer research. Emerging studies have identified specific analogs within this chemical class as potent inhibitors of tubulin polymerization, which function by targeting the colchicine binding site . This mechanism disrupts microtubule dynamics in eukaryotic cells, leading to the inhibition of cell division and the induction of apoptosis in proliferating cancer cells . Such inhibitors are being investigated for their potential to overcome multidrug resistance (MDR) associated with other microtubule-targeting agents, positioning them as promising candidates for the development of novel cancer therapeutics . Researchers can utilize this compound as a key precursor in structure-activity relationship (SAR) studies to explore its therapeutic potential. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-6-(difluoromethyl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2N2S/c8-6-5-3(11-2-12-6)1-4(13-5)7(9)10/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPPKTLVHFEZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine typically involves multiple steps, starting with the construction of the thieno[3,2-D]pyrimidine core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Discovery :
    • 4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine serves as a lead compound in drug discovery due to its unique structural features that may confer desirable biological activities. Its ability to participate in nucleophilic substitution reactions allows for modifications that can lead to derivatives with enhanced biological activity.
    • Interaction Studies : Preliminary studies suggest that compounds with similar structures can interact with various biological targets such as kinases involved in cellular signaling pathways. Understanding these interactions is crucial for optimizing the compound's efficacy and safety profile.
  • Anti-inflammatory Activity :
    • Research indicates that derivatives of thieno[3,2-D]pyrimidines exhibit significant anti-inflammatory effects. For instance, compounds derived from similar structures have been shown to inhibit COX enzymes, which play a critical role in inflammation. The IC50 values for certain derivatives indicate potent inhibition comparable to established anti-inflammatory drugs like celecoxib .

Agrochemical Applications

The unique reactivity of this compound also extends to agrochemicals. Its structural features may allow it to act as an effective herbicide or pesticide by targeting specific biochemical pathways in plants or pests.

Comparative Analysis of Structural Derivatives

The following table summarizes notable structural derivatives of this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidineContains trifluoromethyl groupPotentially different biological activity
4-Chloro-6-iodothieno[3,2-d]pyrimidineIodine substituent at position 6May exhibit different reactivity patterns
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidineContains a tributylstannyl groupUnique organometallic properties

These derivatives demonstrate how variations in halogen substituents or functional groups can significantly influence chemical properties and biological activities.

Case Studies

  • Anti-inflammatory Screening :
    • A study evaluated various pyrimidine derivatives for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that certain compounds exhibited IC50 values as low as 0.04 μmol against COX-2, highlighting their potential as anti-inflammatory agents comparable to existing medications .
  • Synthesis and Structure–Activity Relationship (SAR) :
    • Research focused on synthesizing novel pyrimidine derivatives revealed that specific substitutions could enhance anti-inflammatory activity. The presence of electron-releasing groups significantly improved the efficacy of these compounds against inflammatory markers such as iNOS and COX-2 .

Mechanism of Action

The mechanism by which 4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pharmacokinetic and Selectivity Profiles

  • Metabolic Stability: Difluoromethyl analogs exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation, unlike methoxy or nitro derivatives .
  • Selectivity: Compounds like 4-chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine show dual inhibition of mTOR and ALK with minimal off-target effects, whereas pyrrolidinyl-acetylenic derivatives (e.g., 152–157) display broad EGFR/ErbB2 activity but lower specificity .

Preclinical and Clinical Relevance

  • Preclinical Failures: Pyrido-fused analogs (e.g., compound 181) showed 81% EGFR inhibition but failed in vivo due to toxicity and lack of specificity .
  • Successes: Difluoromethyl derivatives are under preclinical evaluation for ALK-resistant cancers (e.g., G1202R mutation) with IC50 values as low as 5 nM for ALK .

Biological Activity

4-Chloro-6-(difluoromethyl)thieno[3,2-D]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing on diverse research findings.

  • Molecular Formula : C₇H₃ClF₂N₂S
  • Molecular Weight : 220.63 g/mol
  • CAS Number : 2092627-98-8

Synthesis

The synthesis of thieno[3,2-D]pyrimidine derivatives typically involves multi-step organic reactions. The introduction of chloro and difluoromethyl groups is achieved through halogenation and alkylation techniques, allowing for the modification of biological activity.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of thieno[3,2-D]pyrimidine derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds with structural modifications at the 4-position have shown enhanced activity:

  • Compound 6e demonstrated significant potency with an EC50 value of 0.3 µM against the erythrocytic stage of P. falciparum.
  • The introduction of amines at specific positions was found to improve solubility and permeability, enhancing the overall bioactivity against malaria parasites .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The structure-activity relationship indicates that certain substitutions can enhance COX-2 inhibitory activity:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These findings suggest that thieno[3,2-D]pyrimidines could serve as potential anti-inflammatory agents .

Antioxidant Activity

Thieno[3,2-D]pyrimidine derivatives have also been evaluated for their antioxidant properties using DPPH radical scavenging assays. The results indicate promising antioxidant activity:

CompoundDPPH IC50 (mg/mL)
A60.83 ± 0.125
A70.90 ± 0.77

These compounds showed better antioxidant potential compared to ascorbic acid, indicating their role in combating oxidative stress-related diseases .

Structure-Activity Relationships (SAR)

The SAR studies reveal that:

  • Substituents at the 4-position significantly influence biological activity.
  • The presence of electron-withdrawing groups like chlorine enhances potency against various biological targets.
  • Modifications aimed at improving solubility and metabolic stability are crucial for enhancing in vivo efficacy.

Case Studies

  • Antimalarial Efficacy : In a study evaluating several thieno[3,2-D]pyrimidine derivatives, compounds were screened for their activity against P. falciparum. The most active derivatives displayed low micromolar EC50 values and were further tested for toxicity in primary hepatocyte cultures.
  • Anti-inflammatory Potential : A series of pyrimidine derivatives were synthesized and tested for COX inhibition. Notably, compounds with specific substitutions exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-6-(difluoromethyl)thieno[3,2-d]pyrimidine, and how are intermediates characterized?

  • Answer : A common strategy involves cyclization of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or urea under high-temperature conditions (200°C). For example, heating 2-amino-3-methoxycarbonylthiophene in formamide yields thieno[2,3-d]pyrimidine scaffolds. Subsequent chlorination with POCl₃ in the presence of pyridine introduces the 4-chloro substituent . Intermediates are characterized via IR spectroscopy (to confirm functional groups like C=O or NH₂), NMR (to assign proton and carbon environments), and elemental analysis (to verify purity) .

Q. What safety protocols are critical during synthesis and handling of this compound?

  • Answer : Mandatory precautions include:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Conducting reactions in fume hoods or gloveboxes to minimize inhalation risks.
  • Proper disposal of halogenated waste via certified agencies to prevent environmental contamination .
  • Regular calibration of equipment (e.g., balances, pipettes) to ensure accurate dosing and reduce cross-contamination .

Q. How is the compound’s purity validated, and what analytical methods are preferred?

  • Answer : Purity is assessed via:

  • HPLC : To quantify impurities using reverse-phase columns and UV detection.
  • Melting Point Analysis : Sharp melting ranges (>300°C decomposition observed in similar thienopyrimidines) indicate crystalline integrity .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns matching theoretical values .

Advanced Research Questions

Q. How can synthetic yields be optimized for challenging steps, such as introducing the difluoromethyl group?

  • Answer : Key strategies include:

  • Reductive Amination : Use sodium cyanoborohydride (NaBH₃CN) at pH 6 to stabilize imine intermediates during difluoromethylation .
  • Oxidant Selection : Dess-Martin periodinane (DMP) achieves >90% yield in oxidizing alcohol intermediates to aldehydes, critical for subsequent functionalization .
  • Solvent Optimization : Dry methanol or DMF enhances reactivity of fluorinated reagents by minimizing hydrolysis .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

  • Answer : Comparative studies on analogs (e.g., 4-chloro vs. 4-methoxy derivatives) reveal:

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position enhance membrane permeability, improving efficacy against Gram-positive bacteria .
  • Enzyme Inhibition : Difluoromethyl groups increase lipophilicity, boosting binding to hydrophobic pockets in dihydrofolate reductase (DHFR), as shown in IC₅₀ assays .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar analogs?

  • Answer : Discrepancies arise from:

  • Tautomerism : Thione-thiol tautomerism in thienopyrimidines alters proton environments; use D₂O exchange or ¹³C DEPT to identify exchangeable protons .
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to isolate solvent-induced shifts .
  • Dynamic NMR : For slow-exchanging conformers, variable-temperature NMR (e.g., −40°C to 80°C) resolves overlapping peaks .

Methodological Guidance Tables

Parameter Optimal Conditions Evidence Source
Chlorination ReactionPOCl₃, pyridine, reflux, 6–8 hrs
DifluoromethylationNaBH₃CN, pH 6, dry MeOH, 12 hrs
Purity ValidationHPLC (C18, 70:30 H₂O:MeCN), λ = 254 nm
DHFR Inhibition AssaySpectrophotometric (ΔA₃₄₀ nm), 37°C, 30 min

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